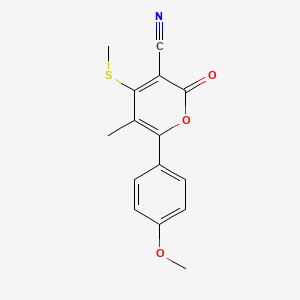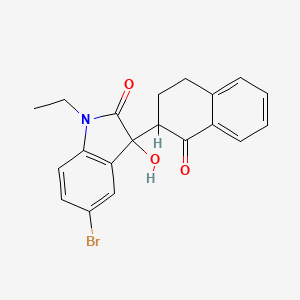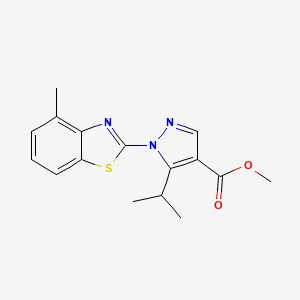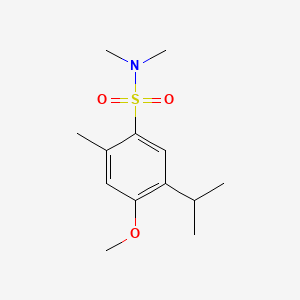
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and various functional groups including a methoxyphenyl group, a methyl group, a methylsulfanyl group, and a carbonitrile group
Méthodes De Préparation
The synthesis of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then subjected to cyclization with sulfur and a suitable catalyst to form the pyran ring. The reaction conditions typically involve heating under reflux and the use of solvents such as ethanol or methanol .
Analyse Des Réactions Chimiques
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and phototransistors .
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission. It can also interact with DNA and proteins, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and its structural features play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be compared with other similar compounds such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and have shown antioxidant and antimicrobial potential.
Thiophene derivatives: These compounds have a sulfur atom in their ring structure and are known for their wide range of therapeutic properties, including anti-inflammatory and anticancer activities .
Propriétés
Formule moléculaire |
C15H13NO3S |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-5-methyl-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C15H13NO3S/c1-9-13(10-4-6-11(18-2)7-5-10)19-15(17)12(8-16)14(9)20-3/h4-7H,1-3H3 |
Clé InChI |
BVNAIKKJMXBBDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=O)C(=C1SC)C#N)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)

![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
![N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)
![1-(4-chloro-1,2,3,5-cyclohexatetraen-1-yl)-N-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282994.png)
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B15283007.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![Ethyl ({4-amino-5-[{4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}(phenyl)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetate](/img/structure/B15283024.png)

![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283065.png)
